methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
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Overview
Description
Atropine sulfate hydrate is a chemical compound derived from the naturally occurring alkaloid atropine, which is found in plants such as Atropa belladonna and Datura stramonium. It is a muscarinic antagonist that blocks the effects of acetylcholine on muscarinic receptors, making it useful in various medical applications, including the treatment of bradycardia (slow heart rate), organophosphate poisoning, and as a pre-anesthetic to reduce salivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps, including the extraction of atropine from plant sources or its chemical synthesis. One common synthetic route involves the reaction of tropine with tropic acid to form atropine. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods: In industrial settings, atropine sulfate hydrate is often produced using continuous-flow synthesis. This method allows for the efficient production of atropine with high purity by carefully controlling the pH and using sequential liquid-liquid extractions to separate byproducts . The use of functionalized resins further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropinone.
Reduction: Reduction of atropine can yield tropine.
Substitution: Atropine can undergo substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various atropine derivatives depending on the substituent introduced.
Scientific Research Applications
Atropine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Atropine is used to study the function of muscarinic receptors and their role in various physiological processes.
Medicine: It is used in the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic to reduce salivation. .
Mechanism of Action
Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities. This leads to increased heart rate, reduced salivation, and relaxation of smooth muscles .
Molecular Targets and Pathways:
Muscarinic Receptors: Atropine targets muscarinic receptors (M1, M2, M3, M4, and M5) and blocks their activation by acetylcholine.
Comparison with Similar Compounds
Scopolamine: Another muscarinic antagonist used to treat motion sickness and postoperative nausea.
Hyoscyamine: A compound similar to atropine but with a slightly different pharmacological profile.
Uniqueness:
Atropine vs. Scopolamine: Atropine has a longer duration of action and is more commonly used in emergency medicine.
Atropine vs. Hyoscyamine: Atropine is a racemic mixture of d- and l-hyoscyamine, while hyoscyamine is the pure l-isomer, making atropine more versatile in its applications
Properties
Molecular Formula |
C18H29NO7S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C17H23NO3.CH4.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;1H4;(H2,1,2,3,4)/t13-,14+,15?,16?;; |
InChI Key |
CEFHIXLHXSXTSB-IJTOKZDFSA-N |
Isomeric SMILES |
C.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Canonical SMILES |
C.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
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